![molecular formula C19H16ClN3O3 B4520656 N-(2-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4520656.png)
N-(2-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Overview
Description
N-(2-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a useful research compound. Its molecular formula is C19H16ClN3O3 and its molecular weight is 369.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 369.0880191 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(2-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, synthesis, and mechanisms of action, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a unique structure characterized by a chlorophenyl group and a methoxy-substituted phenyl group linked through a pyridazinone moiety. Its molecular formula is with a molecular weight of approximately 411.9 g/mol. The structural complexity contributes to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C22H22ClN3O3 |
Molecular Weight | 411.9 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties. Research indicates moderate to strong activity against various bacterial strains, particularly Salmonella typhi and Bacillus subtilis, while showing weaker effects against others .
Anticancer Potential
The compound has been evaluated for its anticancer properties through in vitro studies against a panel of cancer cell lines. Results indicate that it possesses low-level anticancer activity, with some sensitivity observed in leukemia cell lines at concentrations of 10 µM . Further exploration into its mechanism of action is warranted to understand the pathways involved.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate these interactions fully.
Synthesis and Optimization
The synthesis typically involves multi-step processes, including:
- Formation of the pyridazinone core : Cyclization of suitable hydrazine derivatives with diketones.
- Introduction of the methoxyphenyl group : Achieved through electrophilic aromatic substitution.
- Attachment of the chlorophenylmethyl group : Involves nucleophilic substitution reactions.
Optimization of these steps is crucial for maximizing yield and minimizing by-products.
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds reveals insights into structure-activity relationships (SAR). The following table summarizes key characteristics:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-pyridin-2-ylacetamide | Pyridazinone core with chlorophenyl substitution | Lacks methoxy substitution |
N-(4-bromophenyl)-2-(3-methyl-6-oxo-4-phenylpyridazin-1-yl)acetamide | Similar acetamide structure but with bromine | Different halogen impacts reactivity |
Ethyl 2-[5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate | Features methoxy groups but different substituents | Focused on ester functionality |
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-26-14-8-6-13(7-9-14)16-10-11-19(25)23(22-16)12-18(24)21-17-5-3-2-4-15(17)20/h2-11H,12H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFFCDPOTVXVQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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